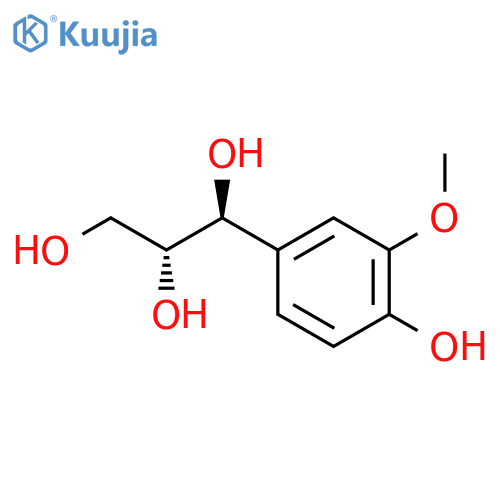Cas no 38916-91-5 (erythro-Guaiacylglycerol)

erythro-Guaiacylglycerol structure
商品名:erythro-Guaiacylglycerol
erythro-Guaiacylglycerol 化学的及び物理的性質
名前と識別子
-
- erythro-Guaiacylglycerol
- (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-1,2,3-propanetriol
- (+)-Erythro-guaiacylglycerol
- Guaiacylglycerol
- guaicylglycerol
- (1R,2S)-rel-1-(4-Hydroxy-3-methoxyphenyl)-1,2,3-propanetriol
- (1R,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol
- 38916-91-5
- (-)-(7R,8S)-guaiacylglycerol
- Q27136116
- CHEBI:67645
- erythro-1-(4-Hydroxy-3-methoxyphenyl)-1,2,3-propanetriol
- FS-9853
- AKOS032962389
- CHEMBL3608841
- (1S,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol
- [ "" ]
-
- インチ: InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3
- InChIKey: LSKFUSLVUZISST-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=CC(=C1)C(C(CO)O)O)O
計算された属性
- せいみつぶんしりょう: 214.08400
- どういたいしつりょう: 214.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.2Ų
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 483.7±45.0 °C at 760 mmHg
- フラッシュポイント: 246.3±28.7 °C
- PSA: 90.15000
- LogP: -0.21260
- じょうきあつ: 0.0±1.3 mmHg at 25°C
erythro-Guaiacylglycerol セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
erythro-Guaiacylglycerol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | G800005-.5mg |
erythro-Guaiacylglycerol |
38916-91-5 | 5mg |
$236.00 | 2023-05-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E89560-5mg |
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-1,2,3-propanetriol |
38916-91-5 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-07 | |
| TRC | G800005-500μg |
erythro-Guaiacylglycerol |
38916-91-5 | 500μg |
$ 205.00 | 2022-06-04 | ||
| TargetMol Chemicals | TN4008-1 mg |
erythro-Guaiacylglycerol |
38916-91-5 | 98% | 1mg |
¥ 2,035 | 2023-07-10 | |
| TRC | G800005-2.5mg |
erythro-Guaiacylglycerol |
38916-91-5 | 2.5mg |
$816.00 | 2023-05-18 | ||
| TRC | G800005-1mg |
erythro-Guaiacylglycerol |
38916-91-5 | 1mg |
$454.00 | 2023-05-18 | ||
| TRC | G800005-5mg |
erythro-Guaiacylglycerol |
38916-91-5 | 5mg |
$1303.00 | 2023-05-18 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4008-1 mg |
erythro-Guaiacylglycerol |
38916-91-5 | 1mg |
¥2035.00 | 2022-04-26 | ||
| A2B Chem LLC | AF82790-5mg |
erythro-Guaiacylglycerol |
38916-91-5 | 98.0% | 5mg |
$577.00 | 2024-04-20 | |
| TargetMol Chemicals | TN4008-1mg |
erythro-Guaiacylglycerol |
38916-91-5 | 1mg |
¥ 3980 | 2024-07-19 |
erythro-Guaiacylglycerol 関連文献
-
Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
38916-91-5 (erythro-Guaiacylglycerol) 関連製品
- 10548-83-1(1-(3',4'-Dimethoxyphenyl)-1-propanol)
- 27391-16-8(threo-Guaiacylglycerol)
- 121748-11-6(threo-1-C-Syringylglycerol)
- 20133-19-1(1-(3,4-Dimethoxyphenyl)propane-1,2-diol)
- 4770-00-7(3-cyano-4-nitroindole)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
